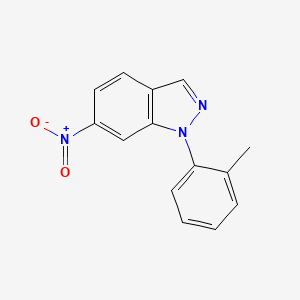

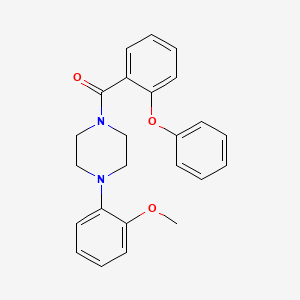

![molecular formula C16H15FN4S B5511441 1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)

1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Tetrazole derivatives are synthesized through various methods, including [3+2] cycloaddition reactions, which are often favored for their efficiency and the ability to introduce functional groups selectively. The specific synthesis of “1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole” would likely involve the condensation of a 2,4-dimethylphenyl-derived nitrile with hydrazoic acid or an azide source, followed by a substitution reaction to introduce the fluorobenzylthio moiety. Similar methodologies are discussed in the context of preparing tetrazole derivatives with potential applications in sensing and as bioactive compounds (An, Yu, & Lin, 2013).

Molecular Structure Analysis

Tetrazoles exhibit a range of molecular conformations based on substituents and intramolecular interactions. The molecular structure of tetrazole derivatives, including “1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole,” is characterized by X-ray crystallography, revealing details about bond lengths, angles, and the overall geometry of the molecule. The presence of substituents like fluorobenzylthio groups can influence the electronic distribution and steric hindrance, affecting the molecular conformation and reactivity (Askerov et al., 2018).

科学的研究の応用

Luminescence Sensing Applications Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks showcases the potential of related compounds in luminescence sensing. These frameworks have demonstrated selective sensitivity to benzaldehyde-based derivatives, indicating the utility of structurally similar tetrazole compounds in developing fluorescence sensors for chemical detection (Shi et al., 2015).

Optoelectronic and Photochemical Applications The synthesis and characterization of thiazolothiazole fluorophores reveal their strong blue fluorescence and reversible electrochromism, which are desirable properties for multifunctional optoelectronic, electron transfer sensing, and photochemical applications (Woodward et al., 2017).

Nuclear Magnetic Resonance (NMR) Studies Studies on bicyclic thiophene derivatives have demonstrated the utility of through-space H–F coupling over seven bonds in the NMR spectra of these compounds, highlighting the relevance of fluorophenyl and tetrazole structures in NMR studies for structural analysis (Hirohashi et al., 1975).

Fluorogenic Probes for Alkene Detection The design and synthesis of laser-activatable tetrazoles with extended π-systems have been reported for their extremely fast 1,3-dipolar cycloaddition reactions, resulting in solvent-dependent red fluorescence. This indicates the potential for using related tetrazole compounds as fluorogenic probes for detecting alkenes in vivo (An et al., 2013).

特性

IUPAC Name |

1-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4S/c1-11-7-8-15(12(2)9-11)21-16(18-19-20-21)22-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJZWBISXMPRMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)sulfanyl]-1H-tetrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B5511359.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5511381.png)

![ethyl 2-cyano-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}acrylate](/img/structure/B5511385.png)

![1-methyl-4-{[(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5511393.png)

![N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)

![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)

![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)